

Use of Heptadecan-9-yl 6-bromohexanoate as a biochemical assay reagent

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Compound of Interest

Compound Name: *Heptadecan-9-yl 6-bromohexanoate*

Cat. No.: *B15548736*

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Application Notes and Protocols: Heptadecan-9-yl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-yl 6-bromohexanoate is a long-chain aliphatic ester containing a terminal bromine atom, making it a versatile reagent in biochemical and pharmaceutical research. Its structure combines a bulky, lipophilic heptadecan-9-yl group with a reactive 6-bromohexanoate moiety. The presence of the bromine, a good leaving group, allows for facile nucleophilic substitution reactions. This property makes it a valuable intermediate for the synthesis of complex lipids, particularly those used in the formulation of lipid nanoparticles (LNPs) for drug and nucleic acid delivery.^[1] This document provides detailed application notes and protocols for the potential use of **Heptadecan-9-yl 6-bromohexanoate** as a biochemical assay reagent and a synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of **Heptadecan-9-yl 6-bromohexanoate** is presented in Table 1. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |
|------------------|---|-------------------------|
| Chemical Formula | C23H45BrO2 | [2] |
| Molecular Weight | 433.52 g/mol | [2] |
| CAS Number | 2096984-35-7 | [2] |
| Appearance | To be determined | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Inferred from structure |
| Storage | Store at -20°C for long-term stability. | [2] |

Applications

The primary application of **Heptadecan-9-yl 6-bromohexanoate** stems from its ability to act as an alkylating agent. The bromo-functional group can be displaced by various nucleophiles, enabling the covalent attachment of the lipidic portion to other molecules.

Synthesis of Functional Lipids for Drug Delivery

Heptadecan-9-yl 6-bromohexanoate is a valuable starting material for the synthesis of custom lipids for drug delivery systems, such as lipid nanoparticles (LNPs).[1] The 6-bromohexanoate linker can be reacted with amines, thiols, or hydroxyl groups on head groups to create cationic or ionizable lipids, which are crucial for encapsulating and delivering nucleic acids like mRNA and siRNA.

Development of Biochemical Probes

This reagent can be used to synthesize lipidated probes for studying protein-lipid interactions, membrane dynamics, and enzyme activity. By conjugating it to a fluorescent dye, a biotin tag, or a specific ligand, researchers can create tools to investigate biological processes occurring at or within cellular membranes.

Enzyme Activity Assays

The reactivity of the alkyl bromide allows for its use in certain enzyme assays. For instance, it could serve as a substrate or an inhibitor for enzymes that recognize or modify lipid structures. A hypothetical protocol for assaying a thiol-based enzyme is detailed below.

Experimental Protocols

Protocol 1: Synthesis of a Cationic Lipid for LNP Formulation

This protocol describes a general procedure for synthesizing a tertiary amine-containing cationic lipid using **Heptadecan-9-yl 6-bromohexanoate**.

Materials:

- **Heptadecan-9-yl 6-bromohexanoate**
- A secondary amine (e.g., N-methylethanolamine)
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve **Heptadecan-9-yl 6-bromohexanoate** (1 equivalent) in anhydrous DMF.

- Add the secondary amine (1.2 equivalents) and potassium carbonate (2.5 equivalents) to the solution.
- Stir the reaction mixture at 60°C under a nitrogen atmosphere for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and add water.
- Extract the product with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final cationic lipid.

Protocol 2: Fluorometric Assay for Thiol-Containing Enzyme Activity

This protocol provides a hypothetical method for a continuous fluorometric assay to measure the activity of an enzyme with a reactive thiol group (e.g., a deubiquitinase or a specific transferase) using a coumarin-based thiol-reactive probe synthesized from **Heptadecan-9-yl 6-bromohexanoate**.

Principle:

A non-fluorescent probe is synthesized by reacting **Heptadecan-9-yl 6-bromohexanoate** with a thiol-quenched coumarin dye. The enzyme's activity removes a protecting group, exposing a thiol that then reacts with the probe, displacing the bromide and releasing the fluorescent coumarin.

Part A: Synthesis of the Fluorogenic Probe

This is a representative synthesis and would need optimization.

- Synthesize a thiol-containing coumarin derivative (e.g., 7-mercapto-4-methylcoumarin).
- React **Heptadecan-9-yl 6-bromohexanoate** with the thiol-coumarin in the presence of a mild base (e.g., diisopropylethylamine) in an appropriate solvent like acetonitrile.
- Purify the resulting non-fluorescent thioether-linked probe by chromatography.

Part B: Enzyme Assay

Materials:

- Synthesized fluorogenic probe
- Enzyme of interest
- Enzyme substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)
- 96-well black microplate
- Fluorometric plate reader (Excitation/Emission suitable for the coumarin dye, e.g., ~380 nm / ~460 nm)

Procedure:

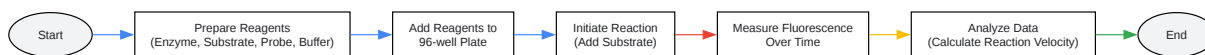
- Prepare a stock solution of the fluorogenic probe in DMSO.
- In a 96-well microplate, add the assay buffer.
- Add the enzyme to the wells at the desired final concentration.
- Add the enzyme's specific substrate to initiate the reaction that will expose a thiol group.
- Add the fluorogenic probe to all wells to a final concentration of 10 μ M.

- Immediately place the plate in a fluorometric plate reader pre-set to the appropriate temperature.
- Measure the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the enzyme activity.

Data Analysis:

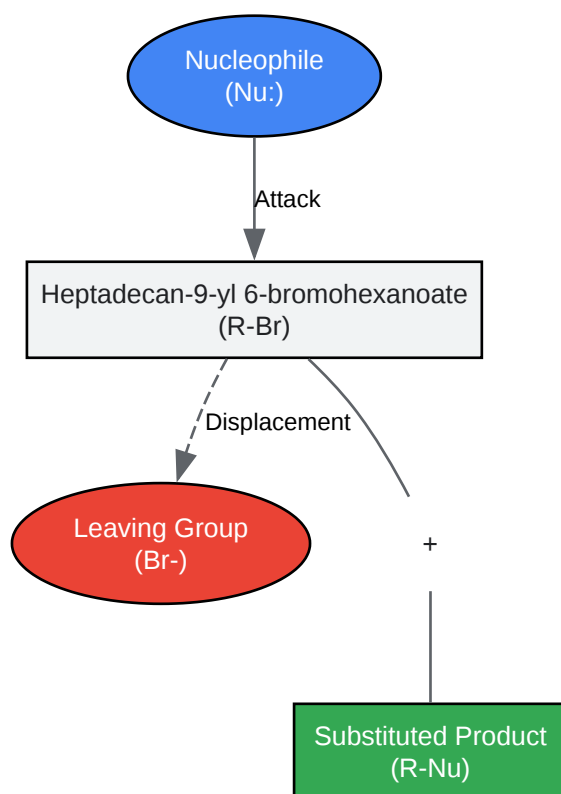
- Plot fluorescence intensity versus time.
- Calculate the initial reaction velocity (slope of the linear portion of the curve).
- Compare the velocities of different enzyme concentrations or in the presence of inhibitors.

Visualizations



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Caption: Workflow for a fluorometric enzyme assay.



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Caption: Nucleophilic substitution reaction mechanism.

Related Compounds

Table 2 lists compounds with similar structures or applications, providing context for the use of bromoalkanoates in research.

| Compound | Application | Reference |
|----------------------------------|--|-----------|
| Ethyl 6-bromohexanoate | Preparation of carnitine derivatives for transporter studies; alkylation of pentane-2,4-dione. | [3][4] |
| Methyl 6-bromohexanoate | A shorter-chain alkyl bromohexanoate used in organic synthesis. | [5] |
| Heptadecan-9-yl 8-bromooctanoate | Building or modification of lipid nanoparticles. | [6] |
| Various Alkyl Halides | Starting materials or reagents in the synthesis of active pharmaceutical ingredients (APIs). | [7] |

Safety Precautions

Alkyl halides should be handled with care as they are reactive alkylating agents and may have toxic or irritant properties.[7] Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

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